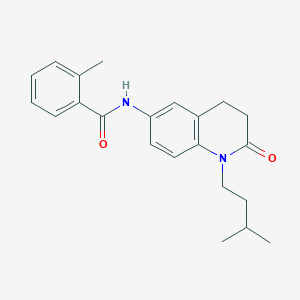

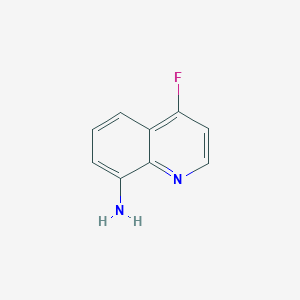

![molecular formula C11H14N4O B2961152 N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide CAS No. 1803611-74-6](/img/structure/B2961152.png)

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is substituted with different amines and triazole-2-thiol to form the final compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .科学的研究の応用

Modification as PI3K Inhibitors for Anticancer Applications

A study by Xiao-meng Wang et al. (2015) explored the modification of related compounds, focusing on replacing the acetamide group with alkylurea to retain antiproliferative activity against cancer cell lines. This modification also reduced acute oral toxicity and maintained inhibitory activity against PI3Ks and mTOR, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).

Insecticidal Assessment Against Cotton Leafworm

Research by A. Fadda et al. (2017) involved the synthesis of various heterocycles, including triazolopyridines, for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. The study highlights the versatility of these compounds in creating effective insecticides (Fadda et al., 2017).

Metal-Free Synthesis of 1,2,4-Triazolopyridines

Zisheng Zheng et al. (2014) demonstrated a metal-free synthesis method for 1,2,4-triazolopyridines through direct oxidative N-N bond formation. This method offers a convenient route for constructing these heterocycles, important for biological applications (Zheng et al., 2014).

Synthesis of Amide Derivatives for Biological Applications

A study by N. M. Gandikota et al. (2017) focused on the synthesis of amide derivatives of [1,2,4]triazolopyridine, emphasizing their importance in medicinal chemistry due to their structure-activity relationship (SAR) and potential for treating a wide range of microbial infections (Gandikota et al., 2017).

Synthesis and Biological Assessment of Fused Heterocyclic 1,2,4-Triazoles

The synthesis and biological assessment of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides were explored by V. R. Karpina et al. (2019). This work aimed at creating compounds with varied biological properties, showcasing the chemical versatility and potential pharmacological applications of these heterocycles (Karpina et al., 2019).

作用機序

Target of Action

N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Similar compounds have been shown to have antiviral and antimicrobial activities , and some have been found to intercalate DNA .

Mode of Action

Similar compounds have been found to intercalate dna . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA and inhibiting its function.

Biochemical Pathways

Dna intercalation can disrupt various cellular processes, including dna replication and transcription, leading to cell death .

Result of Action

Similar compounds have shown cytotoxic activities against certain tumor cell lines .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific chemical structure and biological activity. As potential antiviral, antimicrobial, and anticancer agents, they could have cytotoxic effects . Therefore, appropriate safety measures should be taken when handling these compounds.

将来の方向性

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including “N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide”, show promise as potential therapeutic agents due to their antiviral, antimicrobial, and anticancer activities . Future research could focus on optimizing their chemical structure to enhance their biological activity and selectivity, as well as investigating their mechanism of action in more detail .

特性

IUPAC Name |

N-(3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7(2)11-14-13-10-5-4-9(6-15(10)11)12-8(3)16/h4-7H,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALLGIILMVETGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)

![1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2961076.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)